Specific Scientific Field: The specific scientific field for this application is Medicinal Chemistry .
Summary of the Application: 2-Bromo-4-chloro-6-fluoroaniline may be used in the preparation of fragment A of an orally bioavailable and CNS penetrant bradykinin1 antagonist .
Results or Outcomes: The result of this application is the production of a fragment of a bradykinin1 antagonist. This antagonist is orally bioavailable and can penetrate the central nervous system (CNS) .
For instance, it could potentially be used in the development of new pharmaceuticals, the synthesis of complex organic molecules, or the creation of new materials with unique properties. The specific methods of application, experimental procedures, and outcomes would depend on the exact nature of the research being conducted .
2-Bromo-4-chloro-6-fluoroaniline is an aromatic amine characterized by the presence of three halogen substituents: bromine, chlorine, and fluorine, attached to a benzene ring. Its chemical formula is C₆H₄BrClFN, and it has a molecular weight of 224.46 g/mol. This compound appears as a solid, typically ranging in color from white to dark purple, and has a melting point between 55°C and 59°C . The presence of halogen atoms significantly influences its chemical reactivity and biological activity.
2-Bromo-4-chloro-6-fluoroaniline exhibits significant biological activity, particularly in medicinal chemistry. It has been studied for its potential as a precursor in the synthesis of pharmaceuticals targeting the central nervous system. For instance, it has been utilized in developing orally bioavailable bradykinin 1 antagonists, which are compounds that may help manage pain and inflammation . The presence of halogens enhances its binding affinity to biological targets, making it a valuable compound in drug development.
The synthesis of 2-Bromo-4-chloro-6-fluoroaniline typically involves halogenation reactions. A common method includes:
Industrial production may involve multi-step synthesis from aniline derivatives, optimizing reaction conditions for yield and purity.
2-Bromo-4-chloro-6-fluoroaniline finds applications across various fields:
Studies have shown that 2-Bromo-4-chloro-6-fluoroaniline interacts with specific enzymes and receptors due to its halogenated structure. This interaction can modulate biochemical pathways, leading to therapeutic effects. For example, its role as a probe in biochemical assays allows researchers to study enzyme kinetics and inhibition mechanisms.
Several compounds share structural similarities with 2-Bromo-4-chloro-6-fluoroaniline. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
4-Bromo-5-chloro-2-fluoroaniline | 116369-24-5 | 0.84 |
5-Bromo-2-chloro-4-fluoroaniline | 305795-89-5 | 0.79 |
2-Bromo-5-chloro-4-fluoroaniline | 85462-59-5 | 0.76 |
3-Bromo-4-chloro-2-fluoroaniline | 1539469-93-6 | 0.75 |
The uniqueness of 2-Bromo-4-chloro-6-fluoroaniline lies primarily in its specific arrangement of halogens on the aromatic ring, which influences its reactivity profile and biological activity compared to similar compounds. The combination of bromine, chlorine, and fluorine creates distinct electronic effects that can enhance its utility in medicinal chemistry applications .
Irritant